N-(2-bromopyridin-4-yl)-1-hydroxycyclohexane-1-carboxamide
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Overview
Description
N-(2-bromopyridin-4-yl)-1-hydroxycyclohexane-1-carboxamide is a compound that features a bromopyridine moiety attached to a cyclohexane ring with a hydroxy and carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-1-hydroxycyclohexane-1-carboxamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position.
Formation of the Amide Bond: The brominated pyridine is then reacted with cyclohexanone to form the corresponding amide. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Hydroxylation: The final step involves the introduction of a hydroxy group at the 1-position of the cyclohexane ring. This can be achieved through various oxidation reactions, such as using mCPBA (meta-chloroperoxybenzoic acid) as an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromopyridin-4-yl)-1-hydroxycyclohexane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The hydroxy group on the cyclohexane ring can be oxidized to a ketone or reduced to a methylene group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like NaOH or K2CO3.
Oxidation: Oxidizing agents like mCPBA or PCC (pyridinium chlorochromate).
Reduction: Reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction can modify the functional groups on the cyclohexane ring.
Scientific Research Applications
N-(2-bromopyridin-4-yl)-1-hydroxycyclohexane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-bromopyridin-4-yl)-1-hydroxycyclohexane-1-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in π-π stacking interactions, while the hydroxy and carboxamide groups can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine amide structure but lack the bromine and hydroxy groups.
3-bromoimidazo[1,2-a]pyridines: These compounds contain a bromopyridine moiety but have a different ring structure compared to the cyclohexane ring in N-(2-bromopyridin-4-yl)-1-hydroxycyclohexane-1-carboxamide.
Uniqueness
This compound is unique due to the combination of its bromopyridine moiety and the hydroxycyclohexane carboxamide structure
Properties
Molecular Formula |
C12H15BrN2O2 |
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Molecular Weight |
299.16 g/mol |
IUPAC Name |
N-(2-bromopyridin-4-yl)-1-hydroxycyclohexane-1-carboxamide |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-8-9(4-7-14-10)15-11(16)12(17)5-2-1-3-6-12/h4,7-8,17H,1-3,5-6H2,(H,14,15,16) |
InChI Key |
JGVZAHRYCKHUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC(=NC=C2)Br)O |
Origin of Product |
United States |
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